molecular formula C21H28N2O2 B1197485 Ethylhydrocupreine CAS No. 522-60-1

Ethylhydrocupreine

Cat. No.: B1197485
CAS No.: 522-60-1
M. Wt: 340.5 g/mol
InChI Key: SUWZHLCNFQWNPE-LATRNWQMSA-N
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Description

Ethylhydrocupreine, also known as optochin, is a derivative of quinine. It was introduced in 1911 by Morgenroth and Levy with the intention of treating pneumococcal infections. This compound is particularly notable for its ability to inhibit the growth of Streptococcus pneumoniae, making it a valuable tool in bacteriology for differentiating this bacterium from other alpha-hemolytic streptococci .

Biochemical Analysis

Biochemical Properties

Ethylhydrocupreine plays a significant role in biochemical reactions, particularly in inhibiting the growth of pneumococci. It interacts with various enzymes and proteins, including those involved in the bacterial cell wall synthesis. This compound inhibits the growth of Streptococcus pneumoniae by interfering with the enzymes responsible for cell wall synthesis, leading to cell lysis . This interaction is crucial for its use in differentiating pneumococci from other streptococci.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell death. In mammalian cells, this compound can influence cell signaling pathways and gene expression. It has been observed to inhibit the growth of pneumococci at very low concentrations, demonstrating its potent antibacterial properties . The compound’s impact on cellular metabolism includes altering the metabolic flux and affecting the levels of various metabolites.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with bacterial enzymes. It selectively inhibits the growth of Streptococcus pneumoniae by binding to the enzymes involved in cell wall synthesis, leading to enzyme inhibition and subsequent cell lysis . This mechanism is crucial for its antibacterial activity and its use in laboratory settings for bacterial identification.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound shows stability under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound maintains its bactericidal activity for a significant duration, but its effectiveness may decrease with prolonged exposure . In vitro and in vivo studies have demonstrated its sustained antibacterial effects, although some degradation is observed over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits bacterial growth without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including irritation and potential toxicity to mammalian cells . Threshold effects have been observed, where the compound’s antibacterial activity is maximized at specific concentrations, beyond which adverse effects may occur.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to bacterial cell wall synthesis. It interacts with enzymes and cofactors involved in these pathways, leading to the inhibition of cell wall synthesis and bacterial cell death . The compound’s effects on metabolic flux include altering the levels of key metabolites and disrupting normal metabolic processes in bacterial cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments . The compound’s localization and accumulation are crucial for its antibacterial activity, as it needs to reach the target enzymes involved in cell wall synthesis.

Subcellular Localization

This compound exhibits specific subcellular localization, primarily targeting the bacterial cell wall synthesis machinery. It is directed to these compartments through targeting signals and post-translational modifications that ensure its effective interaction with the target enzymes . This localization is essential for its antibacterial activity and its ability to inhibit bacterial growth effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylhydrocupreine is synthesized from quinine through a series of chemical reactions. The process involves the ethylation of quinine, resulting in the formation of this compound. The reaction conditions typically include the use of ethylating agents and appropriate solvents under controlled temperatures and pressures .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, ensuring the consistent production of high-purity this compound for various applications .

Chemical Reactions Analysis

Types of Reactions: Ethylhydrocupreine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

Ethylhydrocupreine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique in its specific application for differentiating Streptococcus pneumoniae from other alpha-hemolytic streptococci. Its selective inhibition of this bacterium at very low concentrations sets it apart from other quinine derivatives .

Properties

IUPAC Name

(R)-(6-ethoxyquinolin-4-yl)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-3-14-13-23-10-8-15(14)11-20(23)21(24)17-7-9-22-19-6-5-16(25-4-2)12-18(17)19/h5-7,9,12,14-15,20-21,24H,3-4,8,10-11,13H2,1-2H3/t14-,15-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWZHLCNFQWNPE-LATRNWQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3413-58-9 (mono-hydrochloride)
Record name Ethylhydrocupreine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50893924
Record name Ethylhydrocupreine
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URL https://comptox.epa.gov/dashboard/DTXSID50893924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522-60-1
Record name Optochin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=522-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylhydrocupreine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylhydrocupreine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50893924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylhydrocupreine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.577
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ETHYLHYDROCUPREINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W030VS2OG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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